![molecular formula C26H26N4O5 B2372434 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole CAS No. 1115897-64-7](/img/structure/B2372434.png)

4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

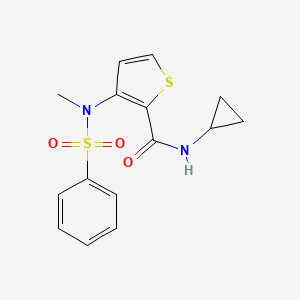

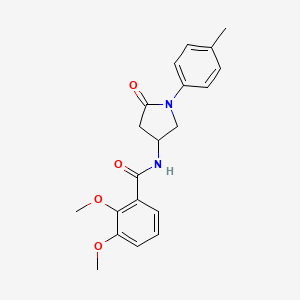

The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a complex organic molecule that contains several interesting functional groups. These include a pyrazole ring, a phenyl ring, an oxadiazole ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole and oxadiazole rings are both heterocycles, which means they contain atoms other than carbon in their ring structure . The phenyl and indole rings are both aromatic, meaning they contain a ring of atoms with delocalized electrons .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. The pyrazole ring, for example, is known to undergo reactions such as N-alkylation and N-acylation . The oxadiazole ring can participate in reactions such as hydrolysis and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the pyrazole and oxadiazole rings could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed binding and inhibitory effects in all assays, with some demonstrating good affinity for COX-2 and 5-LOX, correlating to their high analgesic and anti-inflammatory effects. Additionally, antioxidant potential and potent toxicity assessment and tumor inhibition activities were observed for certain derivatives (M. Faheem, 2018).

Photodynamic Properties for Cancer Therapy

Studies on pyrazole-indole hybrids have revealed their potential as photosensitizers in anticancer therapy. These compounds displayed no cytotoxicity until irradiated with visible blue light, under which they demonstrated significant potency against the melanoma cell line G361, suggesting their application in photodynamic therapy (Gabrielė Varvuolytė et al., 2020).

Antidiabetic Activity

A series of novel substituted pyrazoles containing indole and thiazole motifs were synthesized and evaluated for their antihyperglycemic activity, identifying compounds with potent therapeutic antidiabetic effects. Through molecular docking studies, the interaction of these molecules with relevant enzymes was elucidated, providing insights into their mechanism of action (T. Sravanthi et al., 2017).

Urease Inhibition for Therapeutic Applications

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and screened for their in vitro inhibitory potential against the urease enzyme. These compounds were found to be potent inhibitors, with certain derivatives demonstrating competitive inhibition and good binding energy values in in silico studies, suggesting their utility in drug design programs targeting urease-related conditions (M. Nazir et al., 2018).

Mechanism of Action

Target of Action

The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar site in its targets, inhibiting their function and leading to their death.

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities involve disrupting the life cycles of leishmania and plasmodium . By binding to specific sites in these organisms, the compound prevents them from proliferating and causing disease.

Pharmacokinetics

Similar compounds have been found to have high solubility in saline at ph 7 , suggesting that this compound may also have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium, leading to a decrease in the severity of leishmaniasis and malaria . This is achieved through the compound’s interaction with specific sites in these organisms, disrupting their life cycles and preventing them from causing disease.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and humidity could potentially affect the stability of the compound

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against a range of biological targets .

Biochemical Analysis

Biochemical Properties

Compounds containing a pyrazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name |

8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNULZDTMXLRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2372353.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)